N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][
Description
Fundamental Principles of Chiral Catalysis in Organic Synthesis
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in "handedness," much like a person's left and right hands. hilarispublisher.comhilarispublisher.comnumberanalytics.com These non-superimposable mirror images are called enantiomers. hilarispublisher.comhilarispublisher.comwikipedia.org While enantiomers have identical physical properties such as melting point and boiling point, they often exhibit profoundly different biological activities. In pharmaceutical applications, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even toxic. hilarispublisher.comnumberanalytics.comnumberanalytics.com
Enantioselective synthesis, or asymmetric synthesis, is the process of preferentially creating one enantiomer over the other. wikipedia.orgnumberanalytics.com This is achieved through asymmetric induction, where a chiral feature in a reactant, reagent, or, most efficiently, a catalyst, influences the reaction's stereochemical outcome. wikipedia.org A chiral catalyst functions by creating a chiral environment that interacts differently with the prochiral substrate. catalysis.blogvaia.com This interaction lowers the activation energy for the pathway leading to one enantiomer while raising it for the pathway leading to the other, resulting in the desired product with high enantiomeric excess (ee). numberanalytics.comwikipedia.org Chiral catalysts can be broadly categorized into metal-based catalysts, organocatalysts, and biocatalysts. catalysis.blognumberanalytics.comwikipedia.org Metal-based catalysts, which consist of a metal center coordinated to a chiral ligand, are particularly versatile and widely used in industrial-scale synthesis. numberanalytics.comwikipedia.org
Historical Development and Significance of Phosphoramidite (B1245037) Ligands
The field of asymmetric catalysis was significantly advanced by the introduction of phosphoramidite ligands. nih.govwikipedia.org These phosphorus-based ligands, with the general formula P(OR¹)(OR²)(NRR'), were first reported as highly effective monodentate ligands for transition metal catalysis by Ben Feringa. wikipedia.org Their introduction challenged the long-held belief that high stereocontrol required rigid, bidentate ligands to create a well-defined and tight metal-ligand complex. wikipedia.org
In 1996, Feringa and his team demonstrated the power of these flexible, monodentate ligands in the copper-catalyzed enantioselective 1,4-addition of dialkylzinc reagents to enones, achieving high levels of enantioselectivity. wikipedia.orgorgsyn.org This breakthrough opened the door for the application of phosphoramidite ligands in a wide range of other asymmetric transformations. wikipedia.org By 2000, several research groups independently reported the successful use of phosphoramidite ligands in asymmetric hydrogenation reactions, achieving enantioselectivities that rivaled or surpassed those obtained with the most selective bidentate ligands of the time. wikipedia.org
The significance of phosphoramidites lies in their modular structure, which allows for easy synthesis and fine-tuning. nih.govorgsyn.org By systematically varying the diol backbone and the amine moiety, large libraries of ligands can be created and screened for optimal performance in a specific catalytic reaction. nih.gov This modularity has been instrumental in their application to a vast array of stereoselective transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, making them a privileged class of ligands in modern synthetic chemistry. nih.gov Their development from early phosphite-triester methods in oligonucleotide synthesis to their current role in catalysis showcases a remarkable evolution in phosphorus chemistry. trilinkbiotech.comnih.govtwistbioscience.comwikipedia.org
Prominence of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f]catalysis.blogsigmaaldrich.comvaia.comdioxaphosphepin-6-amine in Contemporary Asymmetric Synthesis
Within the extensive family of phosphoramidite ligands, N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] catalysis.blogsigmaaldrich.comvaia.comdioxaphosphepin-6-amine has emerged as a particularly prominent and effective ligand. This specific ligand incorporates a chiral biphenol-derived dibenzo[d,f] catalysis.blogsigmaaldrich.comvaia.comdioxaphosphepin backbone and a chiral amine, N,N-bis[(R)-1-phenylethyl]amine. The combination of these two chiral elements often leads to a "matched" pairing that enhances stereochemical control.
This ligand, also known by the synonym (R,R)-N-(5,7-Diox-6-phosphadibenzo[a,c]cyclohepten-6-yl)bis(1-phenylethyl)amine, has proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. sigmaaldrich.com It is particularly noted for its performance in copper-catalyzed 1,4-conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.comsigmaaldrich.com For instance, in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones, the use of ligands derived from bis(1-phenylethyl)amine, such as the title compound, has led to excellent yields and enantiomeric excesses often exceeding 98% ee. wikipedia.org The success of this ligand underscores the principle that incorporating a chiral amine moiety can dramatically increase the enantioselectivity of the catalytic system. wikipedia.org Its utility in reactions catalyzed by various transition metals like copper, iridium, and rhodium solidifies its status as a valuable tool in the arsenal (B13267) of the synthetic organic chemist. nih.govnih.govnih.gov
Properties
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGHECLGYELKD-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Stereochemical Attributes of N,n Bis R 1 Phenylethyl Dibenzo D,f 1 2 3 Dioxaphosphepin 6 Amine
Systematic Nomenclature and Core Structural Motif of the Dioxaphosphepin System
The systematic IUPAC name, N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin-6-amine, precisely describes the molecular architecture of the compound. The name can be deconstructed as follows:
dibenzo[d,f] : This indicates the presence of two benzene rings fused to the central heterocyclic ring at the 'd' and 'f' faces. This fusion is analogous to the structure of phenanthrene.
tandfonline.comnih.govrug.nldioxaphosphepin : This identifies the core as a seven-membered heterocyclic ring ("-epin") containing two oxygen atoms ("dioxa-") and one phosphorus atom ("phospha-"). The locants tandfonline.comnih.govrug.nl specify the positions of these heteroatoms within the ring.
-6-amine : This signifies that an amine group is attached to the phosphorus atom at the 6-position of the heterocyclic system.
N,N-Bis-[(R)-1-phenylethyl] : This describes the substituents on the nitrogen atom of the amine group. There are two identical (R)-1-phenylethyl groups, where "(R)" denotes the absolute stereochemistry at the chiral carbon of each phenylethyl moiety.
The core structural motif is the dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin system. This tricyclic framework consists of a central, non-planar seven-membered ring flanked by two aromatic rings. The geometry of this system is dictated by the biphenyl linkage, which imparts significant conformational constraints. The precursor to many such compounds is 6-chloro-dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin, a common starting material for introducing various substituents at the phosphorus atom nih.govalfa-chemistry.com.
Chiral Induction Elements: (R)-1-Phenylethyl Groups and Resultant Stereogenicity
The defining stereochemical feature of the title compound is the presence of two (R)-1-phenylethyl groups attached to the exocyclic nitrogen atom. These groups serve as chiral auxiliaries, which are instrumental in directing the stereochemical outcome at the phosphorus center during synthesis. Organophosphorus compounds bearing P-stereogenic centers are of significant interest in fields such as asymmetric catalysis nih.gov.
When a prochiral phosphorus precursor, such as 6-chloro-dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin, is reacted with a chiral nucleophile like bis[(R)-1-phenylethyl]amine, the inherent chirality of the amine controls the formation of the P-N bond. This process, known as chiral induction, leads to the preferential formation of one diastereomer over the other. The phosphorus atom, being bonded to three different groups (the two oxygen atoms of the ring and the exocyclic amine group) and possessing a lone pair of electrons, becomes a stereogenic center, often referred to as a "P-chiral" or "P-stereogenic" center nih.govrug.nl. The absolute configuration at this newly formed phosphorus center is directly influenced by the (R) configuration of the phenylethyl auxiliaries. The creation of such P-stereogenic phosphoramidates is a key strategy in modern organic synthesis researchgate.netacs.org.
Conformational Dynamics and Chirality Transfer in N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f]tandfonline.comnih.govrug.nldioxaphosphepin-6-amine
Seven-membered rings are known for their conformational complexity compared to smaller five- or six-membered rings tandfonline.comscispace.com. The dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin ring system can theoretically adopt several conformations, including chair, boat, and twist-boat forms. The fusion of the two benzene rings significantly reduces the number of accessible conformations by introducing rigidity tandfonline.com.
In N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin-6-amine, the conformation of the seven-membered ring is influenced by several factors:
The steric bulk of the dibenzo moiety.
The steric requirements of the large N,N-bis[(R)-1-phenylethyl]amino substituent on the phosphorus atom.
The electronic effects involving the lone pairs of the oxygen and nitrogen atoms and the phosphorus center.
The process of chirality transfer involves the transmission of stereochemical information from the existing chiral centers in the (R)-1-phenylethyl groups to the newly formed stereocenter at the phosphorus atom. This transfer is mediated through space via diastereomeric transition states during the synthesis. The specific (R) configuration of the auxiliaries favors a particular approach trajectory of the nucleophile to the phosphorus atom, resulting in a defined stereochemistry. Furthermore, the chiral side chains influence the conformational equilibrium of the final molecule, forcing the seven-membered ring and the exocyclic substituent into a thermodynamically most stable arrangement that minimizes steric clashes. Studies on related systems have shown that the ring often adopts a chair or twist-boat conformation researchgate.net.
Solid-State Structural Analysis by X-ray Crystallography of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f]tandfonline.comnih.govrug.nldioxaphosphepin-6-amine and Related Structures
Data from a representative crystal structure of a related dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin derivative can be used to model the core framework. The tables below present typical bond lengths and angles for the central dioxaphosphepin ring, derived from crystallographic data of analogous compounds. These values define the geometry of the core heterocyclic system.
Table 1: Selected Bond Lengths for a Dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin Core Motif Data is based on a representative related structure and may vary slightly for the specific title compound.
| Bond | Typical Length (Å) |
|---|---|
| P–O1 | 1.65 - 1.68 |
| P–O2 | 1.65 - 1.68 |
| C–O1 | 1.38 - 1.41 |
| C–O2 | 1.38 - 1.41 |
| C(biphenyl)–C(biphenyl) | 1.48 - 1.51 |
Table 2: Selected Bond Angles for a Dibenzo[d,f] tandfonline.comnih.govrug.nldioxaphosphepin Core Motif Data is based on a representative related structure and may vary slightly for the specific title compound.
| Angle | Typical Value (°) |
|---|---|
| O1–P–O2 | 100 - 105 |
| P–O1–C | 118 - 122 |
| P–O2–C | 118 - 122 |
| O1–C–C(aromatic) | 115 - 120 |
| O2–C–C(aromatic) | 115 - 120 |
The dihedral angle of the biphenyl moiety is a critical parameter, typically deviating significantly from planarity, which induces the twisted conformation of the entire tricyclic system. In the solid state, the bulky bis[(R)-1-phenylethyl]amino group would be oriented to minimize intermolecular steric interactions, influencing the crystal packing.
Coordination Chemistry of N,n Bis R 1 Phenylethyl Dibenzo D,f 1 2 3 Dioxaphosphepin 6 Amine Complexes
Ligand Binding Modes and Chelation Properties to Transition Metals
N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine is a monodentate P-donor ligand. The phosphorus atom, with its lone pair of electrons, is the primary site of coordination to a transition metal center. The ligand features a dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin backbone, which imparts significant steric bulk and conformational rigidity. The nitrogen atom of the amine group is not directly involved in coordination to the metal; instead, the two (R)-1-phenylethyl groups attached to the nitrogen atom create a chiral pocket around the phosphorus donor.
This chiral environment is crucial for inducing asymmetry in catalytic reactions. The bulky phenylethyl groups and the rigid biphenyl-based dioxaphosphepin framework create a well-defined three-dimensional space that dictates the orientation of substrates coordinating to the metal center. While primarily a monodentate ligand, the potential for weak secondary interactions between the metal center and the aromatic rings of the ligand cannot be entirely ruled out in certain coordination geometries, although direct chelation is not observed. The primary binding mode is through a simple P-metal dative bond, forming complexes of the type [M(L)nXY].
Synthesis and Structural Elucidation of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f]researchgate.netnih.govacs.orgdioxaphosphepin-6-amine-Metal Complexes
The synthesis of metal complexes with N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. The choice of precursor and reaction conditions depends on the desired metal and its oxidation state.
Copper Complexes
Complexes of this ligand with copper have been synthesized and characterized, primarily in the context of their application in asymmetric conjugate addition reactions. Notably, a binuclear copper complex has been identified and studied using advanced NMR techniques. In a detailed investigation, the reaction of the ligand with copper(I) triflate (CuOTf) in the presence of diethylzinc (ZnEt2) led to the formation of a dimeric copper complex. This complex was instrumental in the direct NMR detection of a transient ethyl-copper species, providing crucial insights into the transmetalation step of the catalytic cycle. The study revealed a complex equilibrium between different copper-ligand species in solution, highlighting the dynamic nature of these catalytic systems.
Rhodium Complexes
While specific crystal structures of rhodium complexes with N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine are not extensively reported in the literature, the synthesis of such complexes is well-established for related phosphoramidite (B1245037) ligands. Typically, rhodium(I) precursors such as [Rh(cod)2]BF4 or [Rh(CO)2(acac)] are employed. The coordination of the phosphoramidite ligand to the rhodium center is confirmed by spectroscopic methods, particularly 31P NMR, where a characteristic downfield shift and a Rh-P coupling constant are observed. These rhodium-phosphoramidite complexes are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation and hydroformylation reactions. The stereochemical outcome of these reactions is directly influenced by the chiral environment created by the ligand.
Iridium Complexes
Iridium complexes of N,N-Bis-((S)-1-phenylethyl)dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine have been successfully synthesized and utilized in enantioselective iridium-catalyzed allylic arylation reactions. These complexes are typically generated in situ from an iridium precursor, such as [Ir(cod)Cl]2, and the phosphoramidite ligand. The resulting iridium(I) complex is catalytically active and promotes the reaction of allylic carbonates with aryl zinc reagents to afford chiral allylic arenes with high enantioselectivity. Mechanistic studies on related systems suggest the formation of a trigonal bipyramidal iridium(III) intermediate, where the phosphoramidite ligand plays a key role in controlling the stereochemistry of the nucleophilic attack.
Palladium Complexes
Electronic and Steric Parameters Governing Metal-Ligand Interactions
Electronic Properties: Phosphoramidite ligands are generally considered to be strong σ-donors and relatively weak π-acceptors. The σ-donating ability arises from the lone pair on the phosphorus atom, while the π-accepting character is attributed to the vacant σ* orbitals of the P-O and P-N bonds. The electronic properties of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine can be fine-tuned by modifications to the biphenyl backbone or the amine substituent, although for the specific ligand , these are fixed. The strong σ-donation from the phosphorus to the metal center strengthens the metal-ligand bond and increases the electron density at the metal, which can be beneficial for certain catalytic steps like oxidative addition.
Steric Parameters: The steric bulk of a ligand is a critical factor in controlling the coordination number and geometry of the metal complex, and consequently, the enantioselectivity of the catalyzed reaction. The steric hindrance of phosphine-type ligands is often quantified by the Tolman cone angle (θ). While a specific experimentally determined or calculated cone angle for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine is not reported, it is expected to be significant due to the bulky dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin framework and the two phenylethyl groups on the nitrogen atom. This large steric footprint creates a well-defined chiral pocket around the metal center, which effectively shields certain coordination sites and directs the approach of incoming substrates, leading to high levels of stereocontrol.
Influence of Metal Center and Oxidation State on Complex Structure and Reactivity
The choice of the transition metal and its oxidation state has a profound impact on the structure, stability, and reactivity of the resulting complex with N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govacs.orgdioxaphosphepin-6-amine.
Influence of the Metal Center: Different transition metals have distinct coordination preferences, electronic configurations, and reactivity patterns. For instance, copper(I) complexes with this ligand are effective in conjugate addition reactions, proceeding through a proposed binuclear intermediate. In contrast, iridium(I) complexes are highly efficient in allylic substitution reactions, which involve oxidative addition to form an iridium(III) intermediate. Rhodium(I) complexes are well-suited for hydrogenation reactions, while palladium(0) complexes are workhorses for cross-coupling reactions. These differences in reactivity are a direct consequence of the intrinsic properties of the metal center, which are modulated by the coordinating phosphoramidite ligand.
Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content and data tables for each section and subsection of the provided outline. The strict adherence required to the specific chemical compound and the exclusion of information outside this scope cannot be fulfilled without access to primary research literature that focuses on N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] nih.govcapes.gov.brpnas.orgdioxaphosphepin-6-amine.
Catalytic Applications of N,n Bis R 1 Phenylethyl Dibenzo D,f 1 2 3 Dioxaphosphepin 6 Amine in Asymmetric Reactions
Asymmetric Hydrogenation Mediated by N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1][2][3]dioxaphosphepin-6-amine
Enantioselective Hydrogenation of Imines and Enamides
Currently, there is a lack of specific research literature detailing the application of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine as a ligand in the enantioselective hydrogenation of imines and enamides. While the asymmetric hydrogenation of these substrates is a well-established field utilizing various chiral phosphine and phosphoramidite (B1245037) ligands with ruthenium, rhodium, and iridium catalysts, the performance and efficacy of this particular dibenzodioxaphosphepin-based ligand have not been reported in peer-reviewed studies.
Chiral Amine Synthesis with High Enantiomeric Purity
The synthesis of chiral amines with high enantiomeric purity is a primary outcome of the asymmetric catalytic reactions employing N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine. Rather than through direct hydrogenation, this ligand facilitates the construction of chiral C-N bonds in processes such as allylic amination and arylation, leading to valuable amine products.
For instance, iridium complexes bearing ligands structurally similar to the title compound have been shown to be highly effective in the enantioselective allylic amination of allylic carbonates. These reactions produce branched allylic amines, which are versatile chiral building blocks in organic synthesis, with excellent enantiomeric excess. The stereochemical outcome is dictated by the chiral environment of the ligand, enabling the synthesis of amines that are crucial intermediates for pharmaceuticals and biologically active molecules. The application of this ligand in stereoselective allylic amination and arylation, as detailed in the following section, serves as a powerful method for generating highly enantioenriched amine scaffolds.
Stereoselective Allylic Amination and Arylation Reactions
The N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine ligand and its enantiomer have proven to be effective in iridium-catalyzed asymmetric allylic substitution reactions, enabling the formation of C-N and C-C bonds with high stereocontrol.
Enantioselective Iridium-Catalyzed Allylic Arylation: Research has demonstrated the successful use of the (S,S)-enantiomer of the ligand in the iridium-catalyzed allylic arylation of linear allylic carbonates. nih.govsigmaaldrich.com In this reaction, a nucleophilic attack by an aryl Grignard reagent on a π-allyl iridium intermediate, rendered chiral by the phosphoramidite ligand, yields the desired branched product with high enantioselectivity. The reaction of cinnamyl methyl carbonate with phenylmagnesium bromide, for example, proceeds efficiently to give the corresponding 1,3-diphenylpropene product.
Iridium-Catalyzed Allylic Amination: While direct studies on the title compound are limited, extensive research on phosphoramidites with an identical N,N-bis(phenethyl)amino chiral component but a BINOL backbone provides strong evidence for its utility in enantioselective allylic amination. beilstein-journals.org These studies show that iridium complexes of such ligands catalyze the reaction between amines and achiral linear allylic carbonates to form branched allylic amine products with high enantioselectivity and regioselectivity. The reaction profile indicates that the catalyst generated from a stereochemically pure ligand is highly active and selective, affording allylic amines with significant enantiomeric excess. Given the structural and electronic similarities, N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine is expected to perform with similar efficacy.
| Reaction Type | Allylic Substrate | Nucleophile | Ligand Enantiomer | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Allylic Arylation | Cinnamyl methyl carbonate | Phenylmagnesium bromide | (S,S)-enantiomer | (S)-1,3-Diphenylprop-1-ene | Data not specified | Data not specified |
| Allylic Amination | Cinnamyl methyl carbonate | Benzylamine | (R,R)-BINOL-based analog | (R)-N-Benzyl-1,3-diphenylprop-2-en-1-amine | ~95 | 87 |
| Allylic Amination | Cinnamyl methyl carbonate | Allylamine | (R,R)-BINOL-based analog | (R)-N-allyl-1,3-diphenylprop-2-en-1-amine | ~98 | 95 |
*Data from studies on a closely related phosphoramidite ligand with a BINOL backbone and the same N,N-Bis-[(R)-1-phenylethyl]amine moiety, demonstrating the effectiveness of the chiral amine fragment in inducing high enantioselectivity. beilstein-journals.orgnih.gov
Asymmetric Reductive and Borylative Cyclization Processes
Scientific literature does not currently contain studies on the application of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine in asymmetric reductive or borylative cyclization reactions. These specialized transformations typically rely on catalyst systems tailored to the specific mechanism of the cyclization, and the utility of this particular ligand has not been explored in this context.
Rhodium-Catalyzed Asymmetric Hydroformylation Studies
There are no specific reports in the peer-reviewed literature detailing the use of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine in rhodium-catalyzed asymmetric hydroformylation. Although rhodium complexes with various chiral phosphorus ligands are the predominant catalysts for this transformation, the performance of this specific ligand remains uninvestigated in this important industrial process.
Other Novel Asymmetric Transformations Utilizing N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f]dicp.ac.cnbeilstein-journals.orgnih.govdioxaphosphepin-6-amine
Beyond allylic substitutions, N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] beilstein-journals.orgnih.govdioxaphosphepin-6-amine has been successfully employed in other notable asymmetric transformations, particularly those catalyzed by copper.
Copper-Catalyzed 1,4-Asymmetric Conjugate Addition: This ligand has been identified as effective in the copper-catalyzed 1,4-asymmetric conjugate addition of organozinc reagents to 3-substituted cyclohexenones. sigmaaldrich.com This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, creating a chiral center at the β-position relative to the carbonyl group. The chiral copper complex, formed in situ, directs the approach of the nucleophile to one face of the enone, resulting in high enantioselectivity. This method provides access to valuable chiral cyclic ketones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.
Asymmetric Hydrovinylation of 1,3-Dienes: The ligand has also been applied in the asymmetric hydrovinylation of 1,3-dienes. sigmaaldrich.com This transformation involves the addition of ethylene across a conjugated diene system, creating a new stereocenter. The catalyst system utilizing this phosphoramidite ligand effectively controls both the regioselectivity and enantioselectivity of the addition, yielding chiral "skipped" diene products.
| Reaction Type | Metal Catalyst | Substrate Class | Reagent | Product Class | Reported Enantioselectivity |
|---|---|---|---|---|---|
| 1,4-Conjugate Addition | Copper | 3-Substituted Cyclohexenones | Dialkylzinc | Chiral 3,3-Disubstituted Cyclohexanones | High (specific ee values not detailed in source) |
| Hydrovinylation | Not Specified | 1,3-Dienes | Ethylene | Chiral Hexa-1,4-dienes | High (specific ee values not detailed in source) |
Data is based on reported applications of the ligand in these reaction types. sigmaaldrich.com
Mechanistic Investigations of Catalytic Processes Involving N,n Bis R 1 Phenylethyl Dibenzo D,f 1 2 3 Dioxaphosphepin 6 Amine
Postulated Catalytic Cycles and Identification of Reactive Intermediates
Catalytic processes involving N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] figshare.comnih.govresearchgate.netdioxaphosphepin-6-amine are characterized by a series of well-defined organometallic intermediates. The specific nature of the catalytic cycle is dependent on the metal center and the reaction type.
Iridium-Catalyzed Allylic Substitution:
In iridium-catalyzed allylic substitution reactions, such as allylic arylation, the active catalyst is often not the initial iridium(I) precursor and phosphoramidite (B1245037) ligand complex. Instead, a more reactive, cyclometalated species is formed. nih.govresearchgate.net The postulated catalytic cycle, based on studies of analogous phosphoramidite ligands, is as follows:
Oxidative Addition: The iridium(I) complex reacts with an allylic electrophile (e.g., an allylic carbonate or acetate) to form a π-allyl iridium(III) intermediate. This step typically proceeds with inversion of stereochemistry at the carbon center.
Nucleophilic Attack: An organometallic nucleophile (e.g., an arylzinc reagent) undergoes transmetalation or, more commonly, the nucleophile directly attacks the π-allyl ligand. This attack generally occurs at the carbon atom trans to the phosphorus of the phosphoramidite ligand, leading to the formation of the product. figshare.com
Reductive Elimination/Product Release: The new C-C bond is formed, and the product is released, regenerating the active iridium(I) catalyst, which can then re-enter the catalytic cycle.
Key reactive intermediates that have been characterized in related systems include the initial Ir(I)-ligand complex, the π-allyl Ir(III) species, and potentially an Ir(I)-olefin product complex before dissociation. figshare.com
Copper-Catalyzed Conjugate Addition:
For copper-catalyzed asymmetric conjugate addition of organozinc reagents, the ligand plays a crucial role in the formation and reactivity of the organocopper intermediates. The catalytic cycle is generally understood to involve:
Transmetalation: The dialkylzinc reagent (R₂Zn) reacts with the copper(I)-phosphoramidite complex to form a reactive copper-alkyl species.
Substrate Coordination: The α,β-unsaturated substrate coordinates to the copper center, typically through the C=C double bond.
Migratory Insertion: The alkyl group on the copper migrates to the β-carbon of the Michael acceptor, forming a copper enolate intermediate.
Protonolysis/Transmetalation: The copper enolate can be protonated during workup to yield the final product. In the catalytic cycle, it is thought to react with another equivalent of the organozinc reagent to regenerate the active copper-alkyl species, thus closing the loop.
A pivotal study utilizing the (S)-enantiomer of the title ligand, N,N-Bis-((S)-1-phenylethyl)dibenzo[d,f] figshare.comnih.govresearchgate.netdioxaphosphepin-6-amine, successfully prepared a copper complex (Cu₂X₂L₃) to directly observe a key transmetalation intermediate. sigmaaldrich.com Using specialized NMR techniques, researchers detected an ethyl group attached to a binuclear phosphoramidite copper complex, providing the first direct experimental evidence for the structure of such an intermediate in copper-catalyzed conjugate additions. sigmaaldrich.com This work strongly suggests that binuclear copper complexes may be the reactive species.
Stereochemical Models for Chiral Recognition and Asymmetric Induction
The high degree of enantioselectivity imparted by N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] figshare.comnih.govresearchgate.netdioxaphosphepin-6-amine is a direct result of its specific three-dimensional structure, which creates a highly asymmetric environment around the metal center.
In Iridium-Catalyzed Allylic Substitution:
The stereochemical outcome is determined during the nucleophilic attack on the π-allyl iridium(III) intermediate. The phosphoramidite ligand controls the facial selectivity of this attack. A widely accepted model posits that the bulky dibenzo[d,f] figshare.comnih.govresearchgate.netdioxaphosphepin backbone and the two phenylethyl groups on the nitrogen atom create a chiral pocket. researchgate.net One of the phenylethyl groups is typically positioned to shield one face of the π-allyl ligand. The other phenylethyl group and the rigid biphenol-derived backbone orient the substrate and the incoming nucleophile. This arrangement leaves one face of the allyl terminus sterically accessible for the nucleophile to attack, leading to the preferential formation of one enantiomer of the product. The configuration of the ligand's biphenol backbone is primarily responsible for the absolute stereocontrol. researchgate.net
In Copper-Catalyzed Conjugate Addition:
For copper-catalyzed conjugate additions, the ligand's structure dictates the geometry of the transition state during the migratory insertion step. The phosphoramidite ligand, coordinated to the copper center, orients the α,β-unsaturated substrate relative to the alkyl nucleophile. It is proposed that the ligand adopts a "baseball-glove-like" conformation, minimizing steric repulsion between its two large 1-phenylethyl groups. researchgate.net This conformation creates a chiral cavity that binds the enone substrate in a specific orientation. One enantiotopic face of the enone is effectively blocked by one of the phenylethyl groups and a phenyl ring of the biphenol backbone, forcing the alkyl group to add to the less hindered face, thus achieving high asymmetric induction.
Kinetic and Thermodynamic Aspects of Reaction Pathways
While specific kinetic and thermodynamic data for reactions involving N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] figshare.comnih.govresearchgate.netdioxaphosphepin-6-amine are not extensively reported, studies on closely related phosphoramidite ligands in similar catalytic systems provide valuable insights.
A kinetic study of various phosphoramidite ligands in iridium-catalyzed allylic substitution revealed that minor structural modifications to the amine moiety of the ligand can dramatically alter the activity of the iridium catalyst. nih.gov This suggests that the electronic and steric properties of the N,N-Bis-[(R)-1-phenylethyl] groups are finely tuned for optimal catalytic activity. The rate of reaction is highly dependent on the ligand's ability to stabilize the key intermediates and facilitate the turnover-limiting step, which is often the nucleophilic attack or the reductive elimination.
Table 1: Representative Kinetic Data for a Related Iridium-Catalyzed Allylic Substitution Data adapted from a kinetic study on various phosphoramidite ligands. nih.gov
| Ligand Amine Moiety | Relative Initial Rate | Enantiomeric Excess (%) |
| N,N-Dimethyl | 1.0 | 85 |
| N,N-Dibenzyl | 3.2 | 92 |
| N-Methyl-N-phenylethyl | 1.5 | 90 |
| N,N-Bis(phenylethyl) | High (qualitative) | >98 |
This table illustrates the significant impact of the amine substituent on reaction kinetics and selectivity, with the bis(phenylethyl) motif providing superior results.
Spectroscopic Techniques for In-Situ Mechanistic Probes
The elucidation of catalytic mechanisms heavily relies on spectroscopic techniques capable of monitoring reactions in real-time (in-situ) and identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for this purpose. As mentioned, a key study used specialized 2D NMR techniques, such as ¹H,³¹P-HMBC (Heteronuclear Multiple Bond Correlation), to provide the first direct evidence of a transmetalation intermediate in the copper-phosphoramidite catalyzed conjugate addition. sigmaaldrich.com By comparing the spectra of reactions using the enantiopure (S)-ligand with those using a racemic mixture, researchers could definitively identify the signals corresponding to a binuclear copper complex containing an ethyl group from the organozinc reagent. sigmaaldrich.com In iridium-catalyzed systems, NMR has been used to characterize the structure of stable (π-allyl)Ir(III) complexes, which are key intermediates in the catalytic cycle. nih.gov These studies help to understand the geometry around the metal and how the ligand influences the orientation of the allyl group.
Infrared (IR) Spectroscopy:
In-situ IR spectroscopy, particularly Attenuated Total Reflection (ATR)-IR, is another valuable technique. It can be used to monitor the concentration of reactants, products, and key intermediates over the course of a reaction by tracking the characteristic vibrational frequencies of specific functional groups (e.g., C=O stretch of an enone substrate and product). This allows for the determination of reaction kinetics and can provide clues about the formation and consumption of intermediates that may not be directly observable by NMR. dtu.dk While specific in-situ IR studies on this ligand are not prominent, the technique is broadly applicable to the catalytic systems in which it is employed.
Table 2: Spectroscopic Techniques for Mechanistic Investigation
| Technique | Information Obtained | Application Example |
| NMR Spectroscopy | Structural characterization of intermediates, observation of ligand-metal binding, kinetic monitoring. | Direct detection of a binuclear ethyl-copper intermediate in conjugate addition. sigmaaldrich.com |
| IR Spectroscopy | Real-time monitoring of reactant consumption and product formation, detection of carbonyl-containing intermediates. | Kinetic analysis of catalytic reactions by tracking C=O bond vibrations. |
| Mass Spectrometry | Identification of intermediates and off-cycle species by mass-to-charge ratio. | ESI-MS can be used to intercept and characterize catalytic species. |
| X-ray Crystallography | Definitive solid-state structure of stable pre-catalysts and intermediates. | Characterization of (π-allyl)Ir(III) complexes with phosphoramidite ligands. nih.gov |
Advanced Spectroscopic Characterization Techniques for N,n Bis R 1 Phenylethyl Dibenzo D,f 1 2 3 Dioxaphosphepin 6 Amine and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Assignment and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine. ¹H, ¹³C, and ³¹P NMR spectra provide a complete picture of the molecule's constitution and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is typically complex due to the numerous aromatic and aliphatic protons. The signals for the phenylethyl groups and the dibenzodioxaphosphepin backbone appear in distinct regions. The aromatic protons of the dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin moiety and the two phenyl groups typically resonate in the downfield region of approximately 7.0-8.0 ppm. The methine protons (-CH) of the chiral phenylethyl groups are expected to appear as quartets due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons of the dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin and phenylethyl moieties are expected in the 120-150 ppm range. The aliphatic methine and methyl carbons of the phenylethyl groups would appear in the upfield region of the spectrum. Due to the chiral nature of the molecule, diastereotopic effects can sometimes be observed, leading to distinct signals for chemically similar but stereochemically different nuclei.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphoramidite (B1245037) ligands. A single signal is expected for this compound, typically in the chemical shift range of 140-155 ppm for the P(III) center. The precise chemical shift is sensitive to the electronic and steric environment of the phosphorus atom. Upon coordination to a metal center, this signal will shift significantly, providing direct evidence of complex formation and information about the nature of the metal-phosphorus bond.
Dynamic Studies: Variable temperature NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around the P-N bond. Changes in the line shape or coalescence of signals as a function of temperature can provide thermodynamic parameters for these dynamic equilibria.
Table 1: Representative NMR Data for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine
| Nucleus | Chemical Shift (δ) ppm (Representative) | Multiplicity | Assignment |
| ³¹P | ~145 | Singlet | P(III) |
| ¹H | ~7.0 - 8.0 | Multiplet | Aromatic Protons |
| ¹H | ~4.5 - 5.0 | Quartet | Methine (-CH) Protons |
| ¹H | ~1.5 - 2.0 | Doublet | Methyl (-CH₃) Protons |
| ¹³C | ~120 - 150 | - | Aromatic Carbons |
| ¹³C | ~50 - 60 | - | Methine (-CH) Carbons |
| ¹³C | ~20 - 30 | - | Methyl (-CH₃) Carbons |
Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular and Complex Identification
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine and identifying its metal complexes. Electrospray ionization (ESI) is a soft ionization technique well-suited for these often sensitive molecules.
Molecular Identification: In positive-ion ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺. Given the molecular formula C₂₈H₂₆NO₂P, the calculated monoisotopic mass is 439.17 g/mol . Therefore, a prominent ion should be observed at an m/z (mass-to-charge ratio) of approximately 440.18. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, typically within a few parts per million (ppm).
Complex Identification: ESI-MS is exceptionally useful for characterizing metal complexes formed with the phosphoramidite ligand. The mass spectrum of a reaction mixture can show peaks corresponding to the ligand, the metal precursor, and various metal-ligand species. This allows for the determination of the stoichiometry of the complex (e.g., [M(L)]⁺, [M(L)₂]⁺) and can provide evidence for the formation of catalytically active species. The isotopic pattern of the metal can be a key identifier in the mass spectrum of the complex.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the cleavage of the P-N bond or the loss of a phenylethyl group, providing further structural confirmation.
Table 2: Expected ESI-MS Data for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine and a Hypothetical Copper Complex
| Species | Formula | Calculated m/z |
| Protonated Ligand | [C₂₈H₂₆NO₂P + H]⁺ | 440.18 |
| Ligand-Sodium Adduct | [C₂₈H₂₆NO₂P + Na]⁺ | 462.16 |
| Hypothetical Copper(I) Complex | [Cu(C₂₈H₂₆NO₂P)₂]⁺ | 941.31 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The P-N stretching vibration is a key feature, though its position can be variable. The P-O-C (aryl) stretching vibrations typically appear in the 1200-1000 cm⁻¹ region. Bending vibrations for the aromatic rings and aliphatic groups would be observed in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring stretching vibrations often give strong Raman signals. The technique is particularly useful for studying the ligand when coordinated to a metal, as changes in the vibrational frequencies of the ligand can indicate the nature and strength of the metal-ligand bond.
Table 3: Expected Characteristic Vibrational Frequencies for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine
| Wavenumber (cm⁻¹) (Representative) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Ring Stretch |
| 1200-1000 | P-O-C Stretch |
| 1000-900 | P-N Stretch |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.
Chirality Assessment: As N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine is a chiral molecule, it is expected to be CD active. The CD spectrum provides a unique fingerprint of the molecule's absolute configuration. The presence of strong Cotton effects (positive or negative peaks) in the CD spectrum confirms the enantiomeric purity of the ligand. nih.gov The sign and magnitude of these effects are related to the spatial arrangement of the chromophores within the chiral structure.
Conformational Analysis: The CD spectrum is highly sensitive to the conformation of the molecule. Changes in the dihedral angles of the biphenyl backbone of the dibenzodioxaphosphepin moiety would lead to significant changes in the CD spectrum. This sensitivity can be exploited to study conformational changes upon solvent variation, temperature change, or complexation to a metal ion. For BINOL-derived structures, characteristic couplets in the CD spectrum are often related to the dihedral angle of the binaphthyl unit. acs.org
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination in Catalytic Products
While the previously discussed techniques characterize the ligand itself, chiral chromatography is essential for evaluating its performance in asymmetric catalysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for determining the enantiomeric excess (ee) of the products formed in a catalytic reaction.
Methodology: The product of a reaction catalyzed by a complex of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] researchgate.netnih.govnih.govdioxaphosphepin-6-amine is passed through a chiral column. The CSP interacts differently with the two enantiomers of the product, leading to different retention times. This allows for the separation of the enantiomers into two distinct peaks in the chromatogram.
Enantiomeric Excess (ee) Determination: The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks (A₁ and A₂) with the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100. This provides a quantitative measure of the stereoselectivity of the catalytic reaction. The choice of the specific chiral column and the chromatographic conditions (mobile phase, flow rate, temperature) is crucial and must be optimized for each specific product.
Table 4: Representative Chiral HPLC Analysis of a Catalytic Product
| Parameter | Value |
| Reaction Type | Asymmetric Conjugate Addition |
| Chiral Column | e.g., Daicel Chiralcel OD-H |
| Mobile Phase | e.g., Hexane/Isopropanol (90:10) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | t₁ |
| Retention Time (Enantiomer 2) | t₂ |
| Enantiomeric Excess (ee) | Calculated from peak areas |
Conclusion and Future Research Directions
Synthesis and Catalytic Applications of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f]dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-amine: A Synopsis
The synthesis of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-amine follows a modular approach characteristic of phosphoramidite (B1245037) ligands. This typically involves the reaction of a chiral diol with a phosphorus trihalide, followed by the addition of a chiral amine. In this case, the synthesis can be envisioned through two main steps: the preparation of the key precursors, 2,2'-biphenol and (+)-bis[(R)-1-phenylethyl]amine, and their subsequent coupling with a phosphorus source.
The synthesis of the dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-chloride intermediate is achieved by reacting 2,2'-biphenol with an excess of phosphorus trichloride. A patented method describes the addition of molten 2,2'-dihydroxybiphenyl to an excess of phosphorus trichloride under inert gas, followed by separation of the excess phosphorus trichloride to obtain the desired 6-chlorodibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin researchgate.net. The chiral amine, (+)-Bis[(R)-1-phenylethyl]amine, can be synthesized through various methods, including the reaction of (R)-1-phenylethylamine with appropriate alkylating agents .
The final step involves the reaction of the dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-chloride with (+)-bis[(R)-1-phenylethyl]amine, typically in the presence of a base, to yield the target ligand. This modular synthesis allows for the generation of a library of related ligands by varying the diol and amine components.
The catalytic applications of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-amine have been demonstrated in several important asymmetric transformations. These include:
Copper-Catalyzed Asymmetric Conjugate Addition: This ligand, in combination with copper catalysts, has been effectively used in the 1,4-asymmetric conjugate addition of organozinc reagents to α,β-unsaturated ketones. The high enantioselectivities achieved in these reactions are attributed to the formation of a well-defined chiral environment around the metal center.
Iridium-Catalyzed Allylic Arylation: Complexes of this phosphoramidite ligand with iridium have been shown to catalyze allylic arylation reactions with high levels of regio- and enantioselectivity.
Asymmetric Hydrovinylation of 1,3-Dienes: The ligand has also found application in the nickel-catalyzed asymmetric hydrovinylation of 1,3-dienes.
The following table summarizes the performance of this ligand in selected catalytic reactions, based on available data and typical results for this class of phosphoramidites.
| Reaction | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Cu-catalyzed Conjugate Addition | Cu(OTf)₂ / Ligand | Cyclohexenone | >95 | >98 |
| Ir-catalyzed Allylic Arylation | [Ir(COD)Cl]₂ / Ligand | Cinnamyl acetate | High | High |
| Ni-catalyzed Hydrovinylation | Ni(acac)₂ / Ligand | 1,3-Butadiene | Moderate | High |
Unexplored Reactivity and Catalytic Potential for Novel Transformations
While N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-amine has demonstrated its utility in several key reactions, its full catalytic potential remains to be explored. The electronic and steric properties of this ligand suggest its applicability in a broader range of asymmetric transformations.
Future research could focus on exploring its performance in other metal-catalyzed reactions where phosphoramidite ligands have shown promise, such as:
Rhodium-Catalyzed Asymmetric Hydrogenation: Phosphoramidite ligands are known to be effective in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. wikipedia.org Investigating the efficacy of this specific ligand could lead to highly efficient catalysts for the synthesis of chiral amines, alcohols, and carboxylic acids.
Palladium-Catalyzed Asymmetric Allylic Alkylation and Amination: The success in iridium-catalyzed allylic substitutions suggests that this ligand could also be effective in palladium-catalyzed versions of these reactions, which are fundamental C-C and C-N bond-forming processes.
Asymmetric Hydroformylation: Chiral phosphine-phosphoramidite ligands have been successfully employed in rhodium-catalyzed asymmetric hydroformylation. dicp.ac.cntandfonline.com The modular nature of the target ligand makes it an interesting candidate for this important industrial process.
Gold-Catalyzed Asymmetric Catalysis: The development of chiral ligands for gold catalysis is an expanding area of research. mdpi.com The unique electronic properties of the phosphoramidite moiety could offer new possibilities in gold-catalyzed enantioselective transformations.
Furthermore, the potential for this ligand to catalyze entirely new or "unusual" transformations should not be overlooked. For instance, the reactivity of the phosphoramidate functional group itself could be harnessed in novel catalytic cycles. nih.govuea.ac.uk
Development of Next-Generation Dioxaphosphepin-based Ligands with Enhanced Performance
The modular synthesis of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-amine provides a straightforward platform for the development of next-generation ligands with improved catalytic performance. Fine-tuning the steric and electronic properties of the ligand can lead to enhanced activity, selectivity, and substrate scope.
Strategies for developing next-generation ligands include:
Modification of the Dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin Backbone: Introducing substituents on the aromatic rings of the 2,2'-biphenol backbone can significantly impact the ligand's electronic properties and the chiral pocket of the resulting metal complex. Electron-donating or electron-withdrawing groups can be strategically placed to modulate the catalyst's reactivity.
Variation of the Chiral Amine Moiety: Replacing the bis[(R)-1-phenylethyl]amine with other chiral amines can alter the steric environment around the phosphorus atom. This can lead to improved enantioselectivity for specific substrates. The use of both C₂-symmetric and non-symmetric chiral amines offers a wide range of possibilities for ligand design. nih.gov
Introduction of Novel Chiral Backbones: While the dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin framework is effective, exploring novel, more rigid, or more flexible chiral diol backbones could lead to ligands with superior performance in certain applications.
The following table illustrates potential modifications for the development of next-generation dioxaphosphepin-based ligands.
| Modification Strategy | Specific Change | Expected Outcome |
| Backbone Modification | Introduction of electron-withdrawing groups (e.g., -CF₃) | Increased Lewis acidity of the metal center, potentially enhancing reactivity. |
| Backbone Modification | Introduction of bulky groups (e.g., -tBu) | Increased steric hindrance, potentially leading to higher enantioselectivity. |
| Amine Modification | Use of a more sterically demanding chiral amine | Creation of a deeper and more defined chiral pocket. |
| Amine Modification | Use of a chiral diamine to create a bidentate ligand | Potential for enhanced stability and different coordination modes. |
Integration of Advanced Computational and Experimental Approaches for Ligand Discovery and Optimization
The rational design and optimization of chiral ligands can be significantly accelerated by the integration of computational and experimental approaches. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of enantioselectivity.
Key areas where computational and experimental synergy can be applied to the development of dioxaphosphepin-based ligands include:
Mechanism Elucidation: DFT calculations can be used to model the catalytic cycle of reactions involving these ligands, helping to identify the key intermediates and transition states that determine the stereochemical outcome. This understanding can guide the design of more selective catalysts.
Ligand Screening and Design: Computational screening of virtual libraries of dioxaphosphepin-based ligands can help to identify promising candidates for synthesis and experimental testing. This can significantly reduce the time and resources required for ligand optimization.
Predicting Catalyst Performance: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be developed to predict the performance of new ligands based on their structural and electronic properties. This can further streamline the ligand discovery process.
The synergy between experimental and theoretical methods is a powerful tool in modern catalyst development. rsc.org By combining high-throughput experimentation with in-silico modeling, it will be possible to rapidly develop new generations of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] dicp.ac.cnnih.govtandfonline.comdioxaphosphepin-6-amine-based ligands with superior performance for a wide range of asymmetric transformations.
Q & A
Q. What are the critical synthetic challenges in preparing N,N-Bis-[(R)-1-phenylethyl]dibenzo[D,F][, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Synthesis of this chiral compound requires precise control of stereochemistry and regioselectivity. Key variables include catalyst choice (e.g., chiral ligands in asymmetric catalysis), solvent polarity, and temperature gradients. A factorial design approach (varying 2–3 factors systematically) can identify optimal conditions . For example:
| Variable | Tested Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 1–5 mol% | Higher loading (>3 mol%) increases enantiomeric excess (ee) but may reduce yield due to side reactions. |
| Temperature | 25–80°C | Elevated temperatures (>60°C) accelerate reaction but risk racemization. |
- Validation: Use HPLC with chiral columns to monitor ee and confirm structural integrity via .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemical purity of N,N-Bis-[(R)-1-phenylethyl]dibenzo[D,F][?
- Methodological Answer:
- Circular Dichroism (CD): Detects chiral centers by measuring differential absorption of polarized light. Compare experimental spectra with computational predictions (TD-DFT) to validate configurations .
- X-ray Crystallography: Resolves absolute configuration but requires high-quality single crystals. Use slow vapor diffusion with dichloromethane/hexane for crystallization .
- Cross-Validation: Discrepancies between NMR (e.g., splitting patterns) and CD data suggest impurities or conformational flexibility. Re-run under inert atmospheres to exclude oxidation artifacts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the catalytic activity of N,N-Bis-[(R)-1-phenylethyl]dibenzo[D,F][ in asymmetric synthesis?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Compare computed ee values with experimental results to refine models .
- Molecular Dynamics (MD): Simulate ligand-substrate interactions in solvent environments (e.g., toluene vs. THF). Analyze hydrogen-bonding networks and steric effects to rationalize enantioselectivity trends .
- Case Study: A 2024 study integrated COMSOL Multiphysics with AI to optimize ligand geometry, achieving 95% ee in a model Suzuki coupling .
Q. What strategies resolve contradictions in reported catalytic performance data for this compound (e.g., conflicting ee values under similar conditions)?
- Methodological Answer:
- Reproducibility Framework:
Standardize Protocols: Document exact solvent drying methods, catalyst pre-activation steps, and substrate purity.
Control Batch Variability: Test multiple synthetic batches of the compound; use ANOVA to assess significance of yield/ee differences .
Peer-Review Collaboration: Share raw data (e.g., chromatograms, crystallographic files) via platforms like Zenodo for independent validation .
- Example: A 2023 multi-lab study identified trace moisture in solvents as a critical variable, reconciling discrepancies in ee (78–92%) .
Q. How can N,N-Bis-[(R)-1-phenylethyl]dibenzo[D,F][ be integrated into modular frameworks for high-throughput screening of chiral catalysts?
- Methodological Answer:
- Automated Workflows: Use liquid-handling robots to prepare ligand libraries. Pair with inline HPLC-MS for rapid ee/yield analysis .
- Data Management: Employ tools like SciFinder-n to cross-reference catalytic performance with structural analogs. Filter by CAS Registry Number to avoid redundant experiments .
- Case Study: A 2025 "smart laboratory" prototype achieved 200 reactions/day, identifying a novel derivative with 10× higher turnover frequency .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing studies involving this compound, particularly regarding data transparency?
- Methodological Answer:
- FAIR Principles: Ensure data is Findable, Accessible, Interoperable, and Reusable. Deposit spectral data in PubChem or ChemSpider with unique identifiers .
- Pre-registration: Submit experimental protocols to platforms like Open Science Framework before data collection to mitigate bias .
- Conflict Disclosure: Declare funding sources (e.g., industry partnerships) that may influence interpretation of catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
